REACTION_CXSMILES
|
[CH2:1]=[CH:2][C@@H:3]1[C@@H:8]2[CH2:9][C@@H:10]([C@H:11]([OH:22])[C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[N:5]([CH2:6][CH2:7]2)[CH2:4]1.[CH:23]1([C:29]([OH:38])([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)[C:30]([OH:32])=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C1(C)C=CC=CC=1>[CH:23]1([C@@:29]([OH:38])([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)[C:30]([OH:32])=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.[CH2:1]=[CH:2][C@@H:3]1[C@@H:8]2[CH2:9][C@@H:10]([C@H:11]([OH:22])[C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[N:5]([CH2:6][CH2:7]2)[CH2:4]1
|
Name
|
L-cinchonidine
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C(=O)O)(C=1SC=CC1)O
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 70 minutes
|
Duration
|
70 min
|
Type
|
TEMPERATURE
|
Details
|
After further cooling to 40° C.
|
Type
|
CUSTOM
|
Details
|
is placed in the fridge overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
occurring at 85° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)[C@](C(=O)O)(C=1SC=CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C@@H:3]1[C@@H:8]2[CH2:9][C@@H:10]([C@H:11]([OH:22])[C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[N:5]([CH2:6][CH2:7]2)[CH2:4]1.[CH:23]1([C:29]([OH:38])([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)[C:30]([OH:32])=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C1(C)C=CC=CC=1>[CH:23]1([C@@:29]([OH:38])([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)[C:30]([OH:32])=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.[CH2:1]=[CH:2][C@@H:3]1[C@@H:8]2[CH2:9][C@@H:10]([C@H:11]([OH:22])[C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[N:5]([CH2:6][CH2:7]2)[CH2:4]1
|
Name
|
L-cinchonidine
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(C(=O)O)(C=1SC=CC1)O
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 70 minutes
|
Duration
|
70 min
|
Type
|
TEMPERATURE
|
Details
|
After further cooling to 40° C.
|
Type
|
CUSTOM
|
Details
|
is placed in the fridge overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
occurring at 85° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)[C@](C(=O)O)(C=1SC=CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |